

The Pharmacokinetics and Tissue Penetration of Rufloxacin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue penetration of **rufloxacin**, a long-acting fluoroquinolone antimicrobial agent. The information presented herein is curated from a range of clinical and preclinical studies to support research and development activities.

Pharmacokinetic Profile

Rufloxacin exhibits a distinct pharmacokinetic profile characterized by a long elimination half-life, allowing for once-daily dosing. The subsequent tables summarize the key pharmacokinetic parameters of **rufloxacin** in various populations.

Table 1: Pharmacokinetics of a Single 400 mg Oral Dose of Rufloxacin in Healthy Volunteers[1]



Parameter	Mean Value	Unit
Peak Plasma Concentration (Cmax)	4.4	mg/L
Time to Peak Plasma Concentration (Tmax)	1.9	h
Plasma Elimination Half-life (t½)	28.2	h
Apparent Volume of Distribution (Vd)	109.5	L
Urinary Excretion (by 96 h)	30.7	% of dose

Table 2: Pharmacokinetics of Repeated Oral Doses of Rufloxacin in Healthy Volunteers[2]



Parameter	300 mg loading + 150 mg daily	400 mg loading + 200 mg daily	Unit
Absorption Half-life	17 ± 6	11 ± 5	min
Cmax (first dose)	2.77 ± 0.24	3.62 ± 0.35	μg/mL
Tmax (first dose)	4.2 ± 0.4	4.0 ± 0.9	h
Steady-state Serum Concentration	3.19 ± 0.31	4.06 ± 0.33	μg/mL
Time to Steady State	3.7 ± 0.7	4.5 ± 0.4	days
Elimination Half-life	29.5 ± 2.4	36.0 ± 2.8	h
Apparent Volume of Distribution	111 ± 8	136 ± 16	L
Apparent Plasma Clearance	46 ± 5	44 ± 4	mL/min
Renal Clearance	18 ± 3	17 ± 2	mL/min
Total Urinary Excretion	36.1 ± 4.0	43.7 ± 2.5	% of dose

Table 3: Rufloxacin Elimination Half-life in Patients with Impaired Renal Function Following a Single 400 mg Oral

Dose[3]

Glomerular Filtration Rate (GFR) Group	GFR Range (ml/min)	Elimination Half-life (h)
Group 1	> 80	30 ± 3
Group 2	30 to 80	36 ± 5
Group 3	8 to 29	44 ± 3





Table 4: Pharmacokinetics of Rufloxacin in Cirrhotic Patients (400 mg loading dose, then 200 mg daily)[4]

Parameter	Mean Value ± SD	Unit
Maximum Plasma Concentration (Cmax)	4.05 ± 1.38	μg/mL
Time to Cmax (Tmax)	4.2 ± 3.0	h
Maximum Bile Concentration	8.24 ± 7.16	μg/mL
Time to Maximum Bile Concentration	4.2 ± 3.5	h
Plasma Elimination Half-life	45.1 ± 13.5	h
Apparent Plasma Clearance	31.3 ± 10.5	mL/min
Biliary Clearance	0.4 ± 0.2	mL/min
Renal Clearance	12.7 ± 6.0	mL/min

Tissue Penetration

Rufloxacin demonstrates extensive penetration into various body tissues and fluids, a critical factor for its efficacy in treating a range of infections.

Table 5: Tissue and Fluid Penetration of Rufloxacin



Tissue/Fluid	Mean Concentration Ratio (Tissue/Plasma)	Study Population & Dosing	Reference
Inflammatory Fluid	0.90 (AUC ratio)	Healthy volunteers, single 400 mg oral dose	[1]
Bronchial Mucosa	1.8 (AUC ratio)	Patients undergoing bronchoscopy, single 400 mg oral dose	[2]
Epithelial Lining Fluid	7.7 (AUC ratio)	Patients undergoing bronchoscopy, single 400 mg oral dose	[2]
Alveolar Macrophages	21.6 (AUC ratio)	Patients undergoing bronchoscopy, single 400 mg oral dose	[2]
Prostatic Tissue	1.9	Patients undergoing transurethral prostate resection, 400 mg then 200 mg orally	[3]
Prostatic Fluid	1.5	Patients undergoing transurethral prostate resection, 400 mg then 200 mg orally	[3]
Cerebrospinal Fluid (Normal Meninges)	0.57 - 0.63	Patients with normal CSF, single and multiple oral doses	[4]
Cerebrospinal Fluid (Aseptic Meningitis)	0.65 - 0.70	Patients with aseptic meningitis, multiple oral doses	[4]
Cerebrospinal Fluid (Bacterial Meningitis)	0.70 - 0.84	Patients with bacterial meningitis, multiple	[4]



oral doses

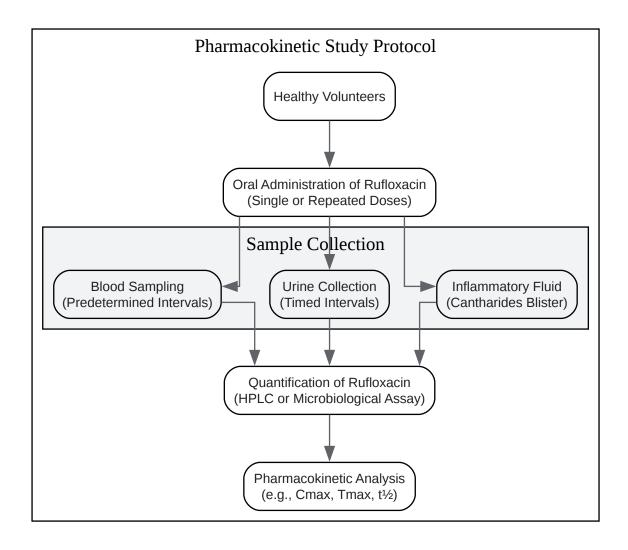
Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the pharmacokinetic and tissue penetration profiles of **rufloxacin**.

Pharmacokinetic Study in Healthy Volunteers

- Study Design: An open-label study involving healthy volunteers.
- Dosing: A single oral dose of 400 mg of **rufloxacin** was administered. For repeated dose studies, loading doses of 300 mg or 400 mg were followed by daily doses of 150 mg or 200 mg, respectively, for 5-6 days.[1][5]
- Sample Collection: Blood and urine samples were collected at predetermined time points. In some studies, inflammatory fluid was collected from cantharides-induced blisters.[1]
- Analytical Method: Rufloxacin concentrations were quantified using high-performance liquid chromatography (HPLC) or a microbiological assay.[5][6]





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Experimental workflow for pharmacokinetic studies.

Respiratory Tract Penetration Study

- Study Design: Patients scheduled for fiberoptic bronchoscopy were administered rufloxacin.
- Dosing: A single oral dose of 400 mg of rufloxacin was given.[2]
- Sample Collection: Samples of bronchial mucosa, pulmonary epithelial lining fluid (obtained via bronchoalveolar lavage), and alveolar macrophages were collected during the bronchoscopy procedure at various times up to 72 hours post-dose. Simultaneous blood samples were also taken.[2]



 Analytical Method: Rufloxacin concentrations in serum and respiratory samples were determined by HPLC.[2]

Prostatic Tissue and Fluid Penetration Study

- Study Design: The study involved patients undergoing elective transurethral prostate resection.
- Dosing: Patients received a 400 mg oral dose of rufloxacin approximately 16 hours before surgery, followed by a 200 mg dose about 5 hours before the procedure.[3]
- Sample Collection: Prostatic tissue, prostatic fluid, and plasma samples were collected during surgery.[3]
- Analytical Method: Rufloxacin concentrations were measured using HPLC.[3]

Cerebrospinal Fluid Penetration Study

- Study Design: Patients requiring a lumbar puncture for diagnostic purposes were enrolled. Participants were categorized based on their clinical condition: normal cerebrospinal fluid (CSF), aseptic meningitis, or bacterial meningitis.[4]
- Dosing: A single 400 mg oral dose or a multiple-dose regimen (400 mg loading dose followed by 200 mg daily for 6 days) was administered.[4]
- Sample Collection: CSF and plasma samples were collected simultaneously at specified times after drug administration.[4]
- Analytical Method: Concentrations of rufloxacin in CSF and plasma were determined.[4]

Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, **rufloxacin** exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[7]

Primary Targets: The primary targets of fluoroquinolones are DNA gyrase and topoisomerase
 IV.[7][8]

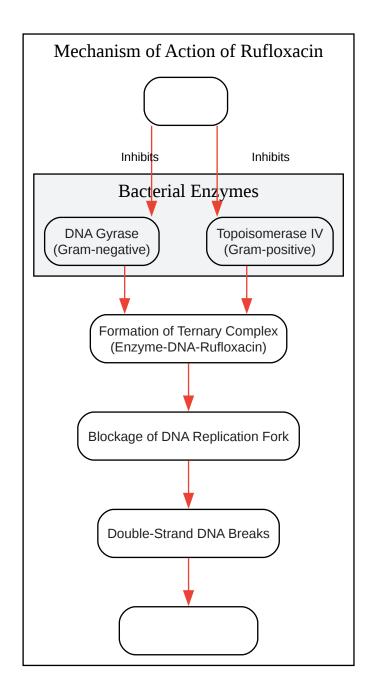
Foundational & Exploratory





- Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This
 enzyme is responsible for introducing negative supercoils into DNA, a process crucial for
 DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of
 topological stress and ultimately, DNA damage.[7][8]
- Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes, leading to cell division arrest.[8]
- Formation of a Ternary Complex: **Rufloxacin** stabilizes a ternary complex consisting of the enzyme (DNA gyrase or topoisomerase IV), DNA, and the drug molecule. This complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and subsequent cell death.[7]





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